2,4-Dichlorobenzothiazole
Description
Overview of Benzothiazole (B30560) Core Structure and Derivatives
Benzothiazole is a heterocyclic compound featuring a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring. researchgate.netderpharmachemica.comtandfonline.com The core structure, 1,3-benzothiazole, is an aromatic bicyclic system containing nitrogen and sulfur atoms. researchgate.netwikipedia.org This fundamental scaffold is planar and serves as a crucial building block for a multitude of derivatives. researchgate.netwikipedia.org The unique methine center in the thiazole ring is a key feature that contributes to the diverse reactivity and biological activities of benzothiazole compounds. researchgate.net
Derivatives of benzothiazole are formed by substituting various functional groups at different positions on the bicyclic ring. The most common substitution occurs at the C-2 position, and modifications at this site significantly influence the compound's biological and chemical properties. derpharmachemica.comresearchgate.net These derivatives are integral to many natural and synthetic bioactive molecules and are explored for their wide-ranging applications. researchgate.netresearchgate.net
Historical Context of Benzothiazole Research
The study of benzothiazole and its derivatives has a rich history, with early research focusing on their synthesis and utility in the dye industry. jchemrev.com Over time, the scope of benzothiazole research expanded significantly as their diverse chemical reactivity and biological potential were recognized. jddtonline.info A notable application was the use of benzothiazole derivatives as accelerators in the sulfur vulcanization of rubber. researchgate.net The development of synthetic methodologies, such as the condensation of 2-aminothiophenol (B119425) with various reagents, has been a cornerstone of benzothiazole chemistry, enabling the creation of a vast library of derivatives. derpharmachemica.comwikipedia.org
Contemporary Relevance in Chemical and Biomedical Sciences
In recent years, benzothiazole derivatives have garnered substantial interest in medicinal chemistry and material science. rsc.orghep.com.cn Their versatile scaffold is a key component in the development of pharmaceuticals with a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.nettandfonline.comjddtonline.infojchemrev.com For instance, the benzothiazole moiety is present in clinically used drugs like Riluzole, which is used to treat amyotrophic lateral sclerosis. wikipedia.orgresearchgate.net
The ongoing research in this field focuses on synthesizing novel benzothiazole derivatives and evaluating their therapeutic potential. jchemrev.comnih.gov The structural diversity of these compounds allows for fine-tuning of their pharmacological profiles, making them promising candidates for the development of new drugs with enhanced efficacy and reduced toxicity. researchgate.netnih.gov Beyond medicine, benzothiazoles are also investigated for their applications in polymer chemistry and as sensitizing dyes. jchemrev.com
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWANONAOYNRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189774 | |
| Record name | 2,4-Dichlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-30-8 | |
| Record name | 2,4-Dichlorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorobenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2,4 Dichlorobenzothiazole and Its Derivatives
Established Synthetic Pathways for Benzothiazoles
The construction of the benzothiazole (B30560) ring system is most commonly achieved through the reaction of a 2-aminothiophenol (B119425) with a compound containing a one-carbon electrophile, leading to the formation of the fused thiazole (B1198619) ring. researchgate.net Various methodologies have been developed to facilitate this transformation, ranging from classical condensation reactions to modern green chemistry approaches. researchgate.net
Condensation reactions are the most traditional and widely used method for synthesizing 2-substituted benzothiazoles. researchgate.netprepchem.com This approach typically involves the reaction of 2-aminothiophenol with various carbonyl-containing compounds such as aldehydes, carboxylic acids, or acyl chlorides. prepchem.comresearchgate.net
The reaction with aldehydes, often referred to as the Jacobson-Hugerschoff synthesis, proceeds through the initial formation of a Schiff base (an imine) intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. A plausible mechanism involves the nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, followed by cyclization involving the thiol group. researchgate.net
Various catalysts and reaction conditions have been employed to improve the efficiency and yield of these condensations. For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been used to synthesize a range of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes in excellent yields. researchgate.net Another green approach utilizes alkyl carbonic acid, formed in situ from CO₂ and an alcohol like methanol (B129727), to catalyze the condensation and cyclization of 2-aminothiophenol with aldehydes under mild conditions. evitachem.combohrium.com
The table below summarizes various catalytic systems used for the condensation of 2-aminothiophenol with aldehydes.
| Catalyst/Reagent | Solvent | Conditions | Yield Range | Reference |
| H₂O₂/HCl | Ethanol | Room Temp, 1h | Excellent | researchgate.net |
| CO₂/Methanol (Alkyl Carbonic Acid) | Methanol | 70°C, 12h, 3MPa CO₂ | 55-87% | evitachem.combohrium.com |
| Sulfated Tungstate | Solvent-free | Room Temp, Ultrasound | 90-98% | researchgate.net |
| [PhI(OH)OTs] (Koser's Reagent) | 1,4-Dioxane | Room Temp, 15 min | 80-90% | researchgate.net |
| Cu₂O/DMSO | - | Room Temp, 3-5h | 70-90% | researchgate.net |
| SnP₂O₇ | Solvent-free | - | 87-95% | researchgate.net |
Intramolecular cyclization reactions are another cornerstone of benzothiazole synthesis. A primary route involves the cyclization of N-(2-halophenyl)thioamides or related thiourea (B124793) derivatives. researchgate.net For example, 1-acyl-3-(phenyl)thioureas can undergo solid-phase cyclization to produce substituted 2-aminobenzothiazoles. conicet.gov.ar
A prominent method is the Brønsted acid-catalyzed cyclization of 2-aminothiophenols with β-diketones, which proceeds under metal- and oxidant-free conditions to give 2-substituted benzothiazoles in good yields. ijper.orgrsc.org The reaction mechanism is believed to involve the formation of a 4-[(2-mercaptophenyl)imino]pentan-2-one intermediate, which then cyclizes. rsc.org
Another key cyclization strategy involves starting with substituted anilines and a thiocyanate (B1210189) source, a method known as the Hugerschoff benzothiazole synthesis. The aniline (B41778) is reacted with a thiocyanate, such as potassium thiocyanate (KSCN), in the presence of bromine and an acid like glacial acetic acid. This forms a thiocyanoaniline intermediate which then cyclizes to form the 2-aminobenzothiazole (B30445) ring. derpharmachemica.comijper.org This method is particularly relevant for producing halogenated benzothiazoles.
The application of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. researchgate.netgoogle.com In benzothiazole synthesis, microwave-assisted methods have been successfully applied to condensation reactions.
For example, the condensation of 2-aminothiophenol with various fatty acids using P₄S₁₀ as a catalyst under solvent-free microwave irradiation can be completed in 3-4 minutes with high yields. researchgate.net Similarly, the reaction between 2-aminobenzothiazole and substituted isatin (B1672199) to form Schiff bases can be efficiently performed using microwave assistance. lookchem.com A comparative study showed that synthesizing hydroxy phenyl benzothiazoles via microwave irradiation dramatically reduced the reaction time and increased the yield compared to conventional heating under an argon atmosphere. lookchem.com
The table below highlights the advantages of microwave-assisted synthesis over conventional methods for preparing a Schiff base from 2-amino-6-nitrobenzothiazole (B160904) and 3,5-diiodosalicylaldehyde. google.com
| Method | Conditions | Time | Yield |
| Conventional | Reflux in ethanol | 2 hours | 38% |
| Microwave-Assisted | 450W irradiation in ethanol | 8-10 minutes | 78% |
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. alayen.edu.iqchemicalbook.com Several MCRs have been developed for the synthesis of complex benzothiazole-containing heterocycles.
For instance, pyrimido[2,1-b] researchgate.netijper.orgbenzothiazole derivatives can be synthesized in good yields through a one-pot, three-component reaction of an arylglyoxal, 2-aminobenzothiazole, and a 1,3-dicarbonyl compound (like Meldrum's acid or dimedone) in refluxing acetic acid. google.com Another approach utilizes a deep eutectic solvent, [CholineCl][Imidazole]₂, as an efficient and reusable catalyst for the one-pot synthesis of 2-substituted benzothiazoles under solvent-free conditions. alayen.edu.iq
Specific Synthetic Routes to Dichlorobenzothiazoles
The synthesis of dichlorinated benzothiazoles often requires precursors that already contain the desired chlorine substitution pattern on the benzene (B151609) ring. The methods generally adapt the established pathways described above.
The primary precursor for synthesizing benzothiazoles with a chlorine at the 4-position is 2-amino-4-chlorobenzothiazole (B128024). This intermediate can be prepared via the cyclization of a corresponding thiourea or through the Hugerschoff reaction starting from a chlorinated aniline.
A common route involves the cyclization of N-(2-chlorophenyl)thiourea. This precursor is typically synthesized by reacting 2-chloroaniline (B154045) with a thiocyanate salt.
Alternatively, the Hugerschoff reaction can be adapted using 3-chloroaniline (B41212) as the starting material. The reaction of 3-chloroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid leads to the formation of 2-amino-4-chlorobenzothiazole. ijper.org This method provides a direct pathway to the key chlorinated intermediate.
Once 2-amino-4-chlorobenzothiazole is obtained, the amino group at the 2-position must be replaced with a chlorine atom to yield 2,4-dichlorobenzothiazole. This transformation is typically achieved through a Sandmeyer-type reaction. The 2-amino group is first diazotized using a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid, and the resulting diazonium salt is then treated with a copper(I) chloride source to introduce the chlorine atom.
An analogous, documented procedure involves the diazotization of 2-amino-4-chlorobenzothiazole in a mixture of bromine and hydrobromic acid to yield 2-bromo-4-chlorobenzothiazole, which is subsequently hydrolyzed. Replacing the hydrolysis step with a reaction involving a chloride source would lead to the desired this compound. Another related method for creating a 2-chloro substituent is the reaction of a 2-mercaptobenzothiazole (B37678) with sulfuryl chloride (SO₂Cl₂). google.com
The synthesis of 2-benzoylamino-4,6-dichloro-benzothiazole has also been reported from the cyclization of N-benzoyl-N′-(2,4,6-trichlorophenyl)thiourea, demonstrating a pathway that begins with a trichlorinated aniline derivative. researchgate.net
Regioselective Synthesis Strategies
The regioselective synthesis of this compound is most effectively achieved through diazotization of a pre-functionalized precursor, namely 2-amino-4-chlorobenzothiazole. This method ensures the precise placement of chlorine atoms at the desired positions.
In a related regioselective transformation, diazotization of 2-amino-4-chlorobenzothiazole hydrobromide can be performed in the presence of a halogenated aliphatic hydrocarbon solvent like ethylene (B1197577) dichloride. google.com This reaction primarily yields 2-bromo-4-chlorobenzothiazole, but this compound is also formed as a significant by-product. google.com The choice of acid and solvent is crucial for directing the outcome of the reaction and maximizing the yield of the desired dichlorinated product.
Advanced Synthetic Techniques for Functionalized this compound Derivatives
Functionalization of the this compound scaffold is critical for developing new chemical entities. Advanced techniques like palladium-catalyzed cross-coupling reactions and derivatization from amino precursors are pivotal for creating structural diversity.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.org In the context of dihalogenated benzothiazoles, this reaction can be highly regioselective, allowing for the selective functionalization of one chloro-substituted position over another.
For dichlorobenzothiazole isomers, such as the related 2,6-dichlorobenzothiazole (B1293530), the chlorine atom at the C2 position is significantly more reactive towards Suzuki-Miyaura coupling than the chlorine on the benzene ring. researchgate.net This enhanced reactivity is attributed to the electronic properties of the benzothiazole ring, where the C2 position is activated by the adjacent sulfur and nitrogen atoms. Microwave-promoted Suzuki-Miyaura coupling of 2,6-dichlorobenzothiazole with various arylboronic acids efficiently and regioselectively produces 2-aryl-6-chlorobenzothiazoles. researchgate.netscispace.com
Applying this principle to this compound, it is expected that the C2-chloro group would preferentially react over the C4-chloro group under controlled Suzuki-Miyaura conditions. This allows for the selective introduction of an aryl or other organic moiety at the 2-position, leaving the 4-chloro substituent available for subsequent transformations. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the more reactive C2-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to yield the 2-substituted-4-chlorobenzothiazole product. libretexts.org
Table 1: Regioselective Suzuki-Miyaura Coupling of Dichlorobenzothiazoles (Analogous Example)
| Substrate | Coupling Partner | Catalyst/Conditions | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| 2,6-Dichlorobenzothiazole | Arylboronic acids | Palladium catalyst, microwave heating | 2-Aryl-6-chlorobenzothiazole | Highly regioselective coupling occurs at the C2 position. | researchgate.net |
A primary and industrially significant route to this compound derivatives starts from 2-aminobenzothiazoles, specifically 2-amino-4-chlorobenzothiazole. This method utilizes the Sandmeyer reaction, a classic transformation that converts an aromatic amino group into a halide via a diazonium salt intermediate. wikipedia.orgbyjus.com
The synthesis begins with the diazotization of 2-amino-4-chlorobenzothiazole. This is typically achieved by treating the amine with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form a diazonium chloride salt. google.comnumberanalytics.com This intermediate is often not isolated but is reacted directly in the presence of a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom, affording this compound. google.com
Patented industrial processes describe this conversion in detail. For example, reacting 2-amino-4-chlorobenzothiazole with sodium nitrite in 30% hydrochloric acid, followed by heating, directly yields the 2,4-dichloro derivative. google.comgoogle.com The use of specific solvents and control of reaction parameters are key to achieving high yields.
Table 2: Synthesis of this compound via Derivatization of 2-Amino-4-chlorobenzothiazole
| Starting Material | Reagents | Key Transformation | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| 2-Amino-4-chlorobenzothiazole | 1. NaNO₂ / HCl (aq) 2. CuCl (catalyst) | Diazotization followed by Sandmeyer reaction | This compound | High Yield | google.com |
| 2-Amino-4-chlorobenzothiazole | NaNO₂ / aq. 30% HCl | Diazotization and subsequent conversion without intermediate isolation | 2-Chlorobenzothiazole derivative (hydrolyzed) | Not specified for dichloro intermediate | google.com |
Biological and Pharmacological Investigations of 2,4 Dichlorobenzothiazole Analogues
Antimicrobial Activities and Mechanisms
Derivatives of dichlorobenzothiazole have demonstrated notable efficacy against a range of microbial pathogens. The presence and position of the chloro substituents on the benzothiazole (B30560) ring, combined with other structural modifications, play a crucial role in determining the potency and spectrum of their antimicrobial action.
The antibacterial potential of 2,4-dichlorobenzothiazole analogues has been evaluated against both Gram-positive and Gram-negative bacteria. Research has shown that specific structural features, such as the inclusion of a dichlorophenyl group, enhance antibacterial effects.
A study on diarylurea analogues of Triclocarban (TCC), which incorporate a benzothiazole nucleus, highlighted the importance of the 3,4-dichlorophenyl moiety. The compound 1-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dichlorophenyl)urea (2eC) showed significant activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) value of 8 µg/mL, which is more potent than TCC itself (MIC = 16 µg/mL). nih.gov Another analogue, 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(2,6-dimethylphenyl)urea (2bB), was found to be four times more active than TCC against the nosocomial pathogen Enterococcus faecalis. nih.gov
Furthermore, research into 1,2,4-triazolium derivatives has identified potent antibacterial agents. nih.gov Specifically, 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide demonstrated broad-spectrum activity with MIC values ranging from 1.05 to 8.38 µM against various bacterial strains, including S. aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov This activity was significantly stronger than the standard drug chloramphenicol. nih.gov Studies on other chlorinated compounds, such as 2,2'-dichloro benzil, have also shown potent, dose-dependent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.net However, some classes of derivatives, like 2,4-disubstituted 6H-5,1,3-benzothiadiazocines, showed no significant antibacterial activity when compared to ampicillin. nih.gov
Table 1: Antibacterial Efficacy of Selected this compound Analogues
| Compound/Analogue | Target Microorganism | Activity (MIC) | Source |
|---|---|---|---|
| 1-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dichlorophenyl)urea (2eC) | Staphylococcus aureus | 8 µg/mL | nih.gov |
| 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(2,6-dimethylphenyl)urea (2bB) | Enterococcus faecalis | More active than TCC | nih.gov |
| 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Various bacteria | 1.05 - 8.38 µM | nih.gov |
Analogues of this compound have also been investigated for their effectiveness against fungal pathogens. The structural characteristics that confer antibacterial properties often contribute to antifungal activity as well.
In the study of 1,2,4-triazolium derivatives, 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide was found to be one of the most potent compounds against fungal strains, including Candida albicans and Aspergillus fumigatus. nih.gov Its MIC values, ranging from 1.05 to 8.38 µM, indicated much stronger activity than the clinical standard, fluconazole. nih.gov The antifungal activity of these triazolium derivatives was found to be dependent on the nature of the substituent and the length of the alkyl chain. nih.gov
Research on 2-amino-5-chlorobenzothiazole (B1265905) derivatives has also yielded compounds with measurable antifungal action against Candida glabrata and Aspergillus niger. uobaghdad.edu.iq Similarly, studies on 2-mercaptobenzothiazole (B37678) derivatives revealed that compounds with specific substitutions at the fourth position of an attached azetidinone nucleus were highly active against Aspergillus niger and Candida albicans. nih.gov The presence of hydrophobic substituents has been linked to notable antifungal activity in some thiazole (B1198619) analogues.
Table 2: Antifungal Efficacy of Selected this compound Analogues
| Compound/Analogue | Target Microorganism | Activity (MIC) | Source |
|---|---|---|---|
| 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Candida albicans, Aspergillus fumigatus | 1.05 - 8.38 µM | nih.gov |
| 2-amino-5-chlorobenzothiazole derivatives | Candida glabrata, Aspergillus niger | Good measurable activity | uobaghdad.edu.iq |
The antimicrobial effects of this compound analogues are believed to stem from their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms are still under investigation for many derivatives, several key pathways have been proposed.
One of the primary proposed mechanisms is the inhibition of crucial enzymes within the pathogen. Benzothiazole derivatives can bind to the active sites of enzymes, disrupting their function and halting metabolic pathways vital for microbial survival. nih.gov For instance, related compounds like Triclocarban are known to perturb microbial fatty acid synthesis, a critical process for building and maintaining cell membranes. nih.govmdpi.com
Another proposed mechanism involves the disruption of the microbial cell membrane's integrity. nih.govmdpi.com The lipophilic nature of many of these analogues allows them to integrate into the lipid bilayer of the cell membrane, altering its fluidity and function, which can lead to leakage of cellular contents and ultimately, cell death. The interaction with various biomolecules, including proteins and enzymes, is a key aspect of their biological activity.
Anticancer and Antitumor Potential
The investigation of this compound analogues has extended into oncology, where numerous derivatives have shown promising activity against a variety of cancer cell lines. The chlorinated benzothiazole core serves as a potent pharmacophore for the design of new anticancer agents.
Cytostatic activity, the ability to inhibit cell growth and proliferation, is a key indicator of anticancer potential. Analogues of this compound have demonstrated significant cytostatic effects in vitro against a panel of human cancer cell lines.
For example, derivatives of 2-amino-4-chlorobenzothiazole (B128024) (ACBT) have been shown to inhibit the proliferation of HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with reported IC50 values of approximately 25 µM and 15 µM, respectively. Similarly, derivatives of 2-amino-4,5-dichlorobenzothiazole (B160564) have shown efficacy in inhibiting cancer cell proliferation, with IC50 values in the range of 1-4 µM against A431 and A549 cell lines.
A broader screening by the National Cancer Institute (NCI) tested several ethyl 2-substituted-aminothiazole-4-carboxylate analogs against 60 human tumor cell lines. nih.gov One derivative, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, was particularly noteworthy for its remarkable activity against the RPMI-8226 leukemia cell line, with a GI50 value of 0.08 µM, and it showed a broad spectrum of activity against all tested cell lines. nih.gov Further research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives also identified compounds with considerable anticancer activity against various cancer cell lines. tandfonline.com
Table 3: Cytostatic Activity of Selected Dichlorobenzothiazole Analogues
| Compound/Analogue Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Source |
|---|---|---|---|
| 2-Amino-4-chlorobenzothiazole (ACBT) derivative | HeLa (Cervical) | ~25 µM | |
| 2-Amino-4-chlorobenzothiazole (ACBT) derivative | MCF-7 (Breast) | ~15 µM | |
| 2-Amino-4,5-dichlorobenzothiazole derivative | A431 (Skin) | 1-4 µM | |
| 2-Amino-4,5-dichlorobenzothiazole derivative | A549 (Lung) | 1-4 µM | |
| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 (Leukemia) | 0.08 µM | nih.gov |
Beyond inhibiting cell growth, many this compound analogues exhibit broader antitumor activities, including the induction of apoptosis (programmed cell death) and the inhibition of tumor cell migration.
Research has shown that derivatives of 2-aminobenzothiazoles can induce apoptosis through mechanisms that involve key signaling pathways such as AKT and ERK. The antitumor effects of 2-amino-4,5-dichlorobenzothiazole derivatives are attributed to their ability to bind to specific cellular targets, inhibit enzymes critical for tumor growth, and modulate the expression of genes related to apoptosis and cell metabolism. One derivative of 2-amino-4,5-dichlorobenzothiazole demonstrated significant inhibition of cell migration and induced apoptosis in A549 lung cancer cells.
The 2-(4-aminophenyl)benzothiazole structure is particularly known for its potent antitumor activity. tandfonline.com Derivatives have shown the ability to inhibit cancer cell growth at nanomolar concentrations across a wide range of human cancer cell lines, with particular effectiveness against breast, colon, and ovarian cancers. tandfonline.com The development of these compounds has led to clinical trial candidates, such as Phortress, a prodrug of a fluorinated benzothiazole derivative. tandfonline.com Furthermore, studies on 2,4-disubstituted 6H-5,1,3-benzothiadiazocines identified derivatives that induced a delayed cytotoxic effect on L1210 leukemia cells, suggesting their potential for further research as anticancer drugs. nih.gov
Anti-Proliferation Effects on Cancer Cell Lines (e.g., A431, A549, H1299)
Derivatives of benzothiazole have demonstrated significant anti-proliferative effects against various human cancer cell lines. Recent studies have focused on designing and synthesizing novel benzothiazole compounds to identify potent anticancer agents. nih.gov
One such study developed a series of 2-aminobenzothiazole (B30445) derivatives and evaluated their effects on human epidermoid carcinoma (A431), non-small cell lung cancer (A549), and lung carcinoma (H1299) cell lines. nih.gov Among the synthesized compounds, 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (referred to as compound B7) was identified as a particularly active agent, showing significant inhibition of proliferation in all three cell lines at concentrations between 1 and 4 μM. nih.gov The inhibitory effects of this and related compounds are often compared to established anticancer drugs to gauge their potency. The A549 and H1299 cell lines are common models for non-small cell lung cancer research, while the A431 line is used for studying skin cancers. mdpi.comijbs.com
The cytotoxic effects of these derivatives lead to a reduction in cancer cell viability, highlighting their potential as therapeutic candidates. The table below summarizes the anti-proliferative activity of a key benzothiazole analogue.
Table 1: Anti-Proliferative Activity of Compound B7
| Cell Line | Cancer Type | Concentration (µM) | Effect | Source |
|---|---|---|---|---|
| A431 | Epidermoid Carcinoma | 1, 2, 4 | Significant Proliferation Inhibition | nih.gov |
| A549 | Non-Small Cell Lung Cancer | 1, 2, 4 | Significant Proliferation Inhibition | nih.gov |
| H1299 | Non-Small Cell Lung Cancer | 1, 2, 4 | Significant Proliferation Inhibition | nih.gov |
Apoptosis Induction and Cell Cycle Arrest
Beyond inhibiting proliferation, effective anticancer agents often work by inducing programmed cell death (apoptosis) and halting the cell division cycle. rsc.orgfrontiersin.org Benzothiazole derivatives have been shown to exert their antitumor effects through these mechanisms.
The active compound 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (compound B7) was found to promote apoptosis and induce cell cycle arrest in A431 and A549 cancer cells. nih.gov Flow cytometry analysis revealed that treatment with this compound led to an increase in the population of apoptotic cells. mdpi.com Furthermore, it caused cells to accumulate in a specific phase of the cell cycle, thereby preventing them from completing division and proliferating. frontiersin.org This ability to trigger apoptosis and arrest the cell cycle is a hallmark of many chemotherapeutic agents and suggests that these benzothiazole analogues interfere with fundamental cellular processes required for cancer cell survival and growth. nih.govaccscience.com
Modulation of Signaling Pathways (e.g., AKT, ERK)
The cellular processes of proliferation, survival, and apoptosis are controlled by complex intracellular signaling networks. The AKT (also known as Protein Kinase B) and ERK (Extracellular Signal-Regulated Kinase) pathways are critical signaling cascades that are often dysregulated in cancer, promoting cell growth and survival. tabrizu.ac.irtabrizu.ac.ir Therefore, targeting these pathways is a key strategy in cancer therapy. nih.gov
Research has confirmed that the anticancer activity of certain benzothiazole derivatives is mediated through the modulation of these pathways. Western blot analysis demonstrated that treatment of A431 and A549 cells with compound 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine resulted in the inhibition of both the AKT and ERK signaling pathways. nih.gov By blocking these pro-survival signals, the compound effectively diminishes the ability of cancer cells to grow and resist programmed cell death. nih.gov This mechanism of action, involving the dual inhibition of key oncogenic pathways, positions these compounds as promising candidates for further development. nih.gov
Anti-inflammatory Properties
Chronic inflammation is recognized as a critical factor that can contribute to the development and progression of cancer. nih.gov Therefore, compounds that possess both anticancer and anti-inflammatory activities are of significant interest. Benzothiazole and its derivatives have been investigated for their anti-inflammatory potential. nih.govnih.gov
Inhibition of Inflammatory Factors (e.g., IL-6, TNF-α)
Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key pro-inflammatory cytokines that play multifaceted roles in both inflammation and cancer. nih.gov They contribute to the pro-inflammatory tumor microenvironment and are involved in tumor development and progression. nih.govresearchgate.net
The benzothiazole derivative 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (compound B7), in addition to its anticancer effects, demonstrated notable anti-inflammatory activity. nih.gov Using an enzyme-linked immunosorbent assay (ELISA), researchers showed that the compound significantly decreased the activity of IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7). nih.gov This dual action of inhibiting cancer cell growth while simultaneously reducing inflammatory signals underscores the therapeutic potential of this class of compounds. nih.gov
Table 2: Anti-Inflammatory Activity of Compound B7
| Inflammatory Factor | Cell Line | Effect | Source |
|---|---|---|---|
| IL-6 | RAW264.7 | Decreased Activity | nih.gov |
| TNF-α | RAW264.7 | Decreased Activity | nih.gov |
Structure-Activity Relationships in Anti-inflammatory Action
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. nih.gov In the context of benzothiazole derivatives, studies have sought to understand how different chemical substitutions on the benzothiazole scaffold influence their anti-inflammatory effects. eco-vector.com
For a series of newly synthesized 2-aminobenzothiazole compounds, a comprehensive SAR analysis was conducted. nih.gov It was noted that the nature of the substituent attached to the amine group at the 2-position, as well as substitutions on the benzene (B151609) ring of the benzothiazole core, significantly impacted biological activity. For instance, the presence of a benzylamine (B48309) moiety was found to be an important pharmacophore for activity. nih.gov In other related heterocyclic structures, it has been observed that the presence and position of electron-withdrawing groups, such as chloro or bromo substituents, can enhance anti-inflammatory activity. acs.orgacs.org Specifically, a chloro group at the 6-position of the benzothiazole ring, as seen in the active compound B7, was part of a molecular architecture that yielded pronounced inhibitory effects. nih.gov
Other Pharmacological Activities of Benzothiazole Derivatives
The benzothiazole scaffold is a versatile pharmacophore, and its derivatives have been reported to possess a broad spectrum of pharmacological activities beyond anticancer and anti-inflammatory effects. pcbiochemres.comijsrst.comijper.org The structural diversity of these compounds allows them to interact with a wide range of biological targets. ijsrst.com
Extensive research has revealed that benzothiazole-based compounds exhibit activities including:
Antimicrobial: Effective against various bacterial and fungal pathogens. nih.govpcbiochemres.com
Antiviral: Showing potential in inhibiting viral replication. nih.gov
Antitubercular: Activity against Mycobacterium tuberculosis. nih.govpcbiochemres.com
Antioxidant: Ability to neutralize harmful free radicals. nih.gov
Anticonvulsant: Potential for treating seizures. pcbiochemres.comijper.org
Antidiabetic: Some derivatives have shown hypoglycemic activity. pcbiochemres.comhep.com.cn
Analgesic: Exhibiting pain-relieving properties. nih.gov
Neuroprotective: Demonstrating potential in protecting nerve cells. nih.gov
Kinase Inhibition: Acting as inhibitors of various protein kinases involved in cell signaling. google.com
This wide range of biological activities highlights the importance of the benzothiazole nucleus as a privileged structure in drug discovery and development. ijsrst.comhep.com.cn
Anti-tubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel anti-tubercular agents. plos.org Benzothiazole derivatives have been identified as a promising class of compounds in this pursuit. rsc.org
Research into halogenated benzothiazoles has yielded compounds with significant antimycobacterial properties. A series of 2-amino [5 (4-sulphonylbenzylidine)-2,4-thiazolidnedione]-7-chloro-6-flurobenzothiazole derivatives were synthesized and evaluated for their activity against M. tuberculosis. jddtonline.info Similarly, substituted 2-(4-aminophenyl sulphonamido) benzothiazoles have been investigated, with findings indicating that halogenated versions, such as 2-[2-bromo-5-methyl (4-aminophenyl sulphonamido)] benzothiazole , are particularly potent. researchgate.net
In another study, thiazole derivatives featuring a dichlorinated benzene ring, specifically 4-(2,6-dichlorobenzyloxy)phenyl thiazoles , were screened for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov The evaluation, conducted using the Microplate Alamar Blue Assay (MABA), revealed that several of the thiazole derivatives exhibited good anti-tubercular effects, with Minimum Inhibitory Concentration (MIC) values ranging from 1 µM to 61.2 µM. nih.gov These findings suggest that the thiazole scaffold combined with a dichlorinated moiety is a promising template for developing new anti-tubercular drugs. nih.gov
| Compound Series | Target Organism | Assay Method | Activity Range (MIC) | Reference |
|---|---|---|---|---|
| 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | 1 µM - 61.2 µM | nih.gov |
Anticonvulsant Activity
Several studies have highlighted the potential of benzothiazole derivatives as anticonvulsant agents. jddtonline.infounam.mx The introduction of a chloro-substituent on the benzothiazole ring has been a key strategy in developing compounds with significant efficacy.
A notable series of compounds, N-(6-chloro-benzothiazol-2-yl)-4-(aryl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxamides , demonstrated excellent anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. unam.mx The activity of these derivatives is influenced by the nature of the substituent on the aryl ring. For instance, derivatives with a p-hydroxy phenyl group or a p-dimethylamino phenyl group showed high potency. unam.mx
Other related benzothiazole structures have also been explored. For example, 2-benzylidene Current time information in Bangalore, IN.thiazolo[3,2-a]benzothiazole-3-ones and various amino-benzothiazole containing 1-acetyl-pyrazoline derivatives have been reported to exhibit good to excellent anticonvulsant properties. unam.mx These findings underscore the versatility of the chloro-benzothiazole scaffold in designing novel central nervous system agents.
| Compound Series | Substituent (R) | Anticonvulsant Model | Activity | Reference |
|---|---|---|---|---|
| N-(6-chloro-benzothiazol-2-yl)-4-(aryl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxamide | p-OH C6H4 | MES, scPTZ | Excellent | unam.mx |
| p-N(CH3)2 C6H4 | MES, scPTZ | Excellent | unam.mx |
Anthelmintic Activity
Helminth infections remain a significant global health problem, particularly in developing nations. researchgate.net The search for new anthelmintic drugs has led to the investigation of various heterocyclic systems, including benzothiazoles. saspublishers.comsemanticscholar.orgnih.gov
Derivatives of 2-amino-6-substituted benzothiazoles , including those with chloro substitutions, have been synthesized and evaluated for their anthelmintic activity. researchgate.net One study focused on the synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole and its subsequent conversion into various Schiff's bases. researchgate.net The resulting novel compounds demonstrated promising anthelmintic effects. researchgate.net
Another class of compounds, 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-ones , has also been synthesized and investigated for biological activity. researchgate.net Furthermore, research on fluoro-benzothiazole derivatives, such as 8-fluoro-9-substituted benzothiazolo[5,1-b]-1,3,4-triazole derivatives , showed that compounds with a nitro-aniline substituent exhibited excellent anthelmintic properties against Pheretima posthuma. unam.mx
| Compound Series | Key Structural Feature | Activity | Reference |
|---|---|---|---|
| Fluoro Benzothiazole Schiff's Base Derivatives | 6-fluoro-7-chloro benzothiazole core | Promising | researchgate.net |
| 8-fluoro-9-substituted benzothiazolo[5,1-b]-1,3,4-triazole derivatives | o-nitro, aniline (B41778) substituent | Excellent | unam.mx |
Antidiabetic Activity
Thiazolidinediones are a well-known class of antidiabetic agents. nih.gov Research has explored incorporating the benzothiazole moiety into this scaffold to develop new agents with improved pharmacological profiles. nih.gov
A series of 2-amino-[5’(4-sulphonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorobenzothiazole derivatives were synthesized and screened for their antidiabetic activity in alloxan-induced diabetic albino rats. jddtonline.infoasianpubs.org These compounds, which combine a halogenated benzothiazole ring with the crucial 2,4-thiazolidinedione (B21345) pharmacophore, represent a targeted approach to developing new treatments for diabetes. jddtonline.infoasianpubs.org The presence of the chloro and fluoro substituents on the benzothiazole ring is considered a key element in the design of these potential antidiabetic agents.
Antioxidant Activity
Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in various diseases. tandfonline.comtandfonline.com Benzothiazole derivatives have been investigated for their ability to counteract this process. tandfonline.com
A significant study in this area involved the synthesis of 5-chloro-3H-spiro-[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one derivatives. tandfonline.comtandfonline.com These compounds were evaluated for their antioxidant capacity through several in vitro assays, including their ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, their ferric reducing power, and their ability to inhibit lipid peroxidation. tandfonline.comtandfonline.com The results showed that most of the tested spiroindolinones bearing the 5-chlorobenzothiazole moiety exhibited potent scavenging activities against the ABTS radical, strong reducing power, and significant inhibition of lipid peroxidation. tandfonline.comtandfonline.com
| Compound Series | Assay | Observed Activity | Reference |
|---|---|---|---|
| 5-chloro-3H-spiro-[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one derivatives | ABTS radical scavenging | Potent | tandfonline.comtandfonline.com |
| Ferric reducing power | Strong | tandfonline.comtandfonline.com | |
| Lipid peroxidation inhibition | Strong | tandfonline.comtandfonline.com |
Antiviral Activity
The benzothiazole scaffold is a key pharmacophore in the development of novel antiviral agents. nih.govmdpi.com The antiviral potential of these derivatives has been explored against a range of viruses, with chlorinated analogues showing particular promise.
Specifically, 2-Amino-4,5-dichlorobenzothiazole (ADC) and its derivatives have been investigated for their antiviral properties, notably against influenza A viruses. Studies have shown these compounds can inhibit viral replication, marking them as a basis for developing new antiviral drugs. Similarly, 2-Amino-4-chlorobenzothiazole (ACBT) has demonstrated antiviral efficacy against influenza A2 strains, with one study reporting an inhibition rate of over 70%, proposed to be through interference with viral entry into host cells. The aminobenzothiazole (ABT) structure is considered a highly promising and common pharmacophore for designing inhibitors against various viral targets, including proteases and helicases. nih.gov
| Compound | Virus Target | Reported Activity | Reference |
|---|---|---|---|
| 2-Amino-4,5-dichlorobenzothiazole (ADC) | Influenza A viruses | Inhibition of viral replication | |
| 2-Amino-4-chlorobenzothiazole (ACBT) | Influenza A2 strains | >70% inhibition rate |
Analgesic Activity
Benzothiazole and its derivatives have been recognized for their potential analgesic properties. jddtonline.inforesearchgate.net The structural modifications of the benzothiazole core, including the addition of various heterocyclic rings and substituents, have been explored to develop new pain-relieving agents. While specific studies focusing solely on this compound analogues for analgesia are less detailed in the available literature, the broader class of benzothiazoles is known to possess this activity. For instance, various benzothiazole analogues have been synthesized and screened for their analgesic effects. researchgate.net Often, analgesic activity is investigated alongside other properties like anti-inflammatory activity. For example, some 1,2,4-triazole (B32235) derivatives, a moiety often combined with benzothiazole, have been evaluated for their in vivo analgesic activity using methods like the acetic acid-induced writhing test. nih.gov
Anti-HIV Activity
The benzothiazole scaffold is a pivotal structure in the development of novel antiviral agents, with numerous analogues demonstrating significant anti-HIV activity. nih.gov These derivatives exert their effects by targeting various stages of the HIV life cycle and essential viral enzymes, including reverse transcriptase (RT), protease, and integrase. nih.govijbpas.com
Research has identified several series of benzothiazole analogues with potent inhibitory effects against HIV-1. A series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives showed moderate to potent activity against wild-type HIV-1. nih.gov Among these, compounds 6m , 6u , and particularly 6v , were identified as the most promising, with 6v exhibiting an EC₅₀ value of less than 7 µg/ml against HIV-1 in MT-4 cells. nih.gov
Another study focused on modifying the lead compound PF74, which targets the HIV-1 capsid, to improve its metabolic stability and antiviral activity. bohrium.com This led to the identification of phenylalanine derivatives containing a benzothiazole moiety, specifically compounds 7m and 7u . bohrium.com These compounds not only showed potent antiviral effects in both early and late stages of HIV-1 replication but also exhibited significantly improved metabolic stability in human liver microsomes. bohrium.com Notably, this series also displayed enhanced activity against HIV-2, with compound 7m being almost five times more potent than PF74. bohrium.com
Benzisothiazolone derivatives, which are structurally related to benzothiazoles, have been identified as a new class of RT inhibitors that target both the DNA polymerase and RNase H activities of the enzyme. mdpi.com Compounds 1 , 2 , and 4 from this series were shown to inhibit the DNA polymerase activity of RT with IC₅₀ values ranging from approximately 1 to 6 µM. mdpi.com
Furthermore, the optimization of a stilbene-based anti-HIV agent led to the development of 2-trifluoromethylthiazole-5-carboxamides incorporating benzothiazole motifs. nih.gov Compounds 28 (containing a 4-chlorobenzothiazole (B1588817) unit) and 29 (containing a 6-trifluoromethylbenzothiazole (B137593) motif) demonstrated potent anti-HIV-1 activity. nih.gov Compound 29 showed an EC₅₀ of 0.47 μM, while both compounds were effective against HIV-1BaL and HIV-1IIIB strains in peripheral blood mononuclear cells. nih.gov
| Compound Series | Specific Compound(s) | Reported Anti-HIV Activity | Target/Mechanism | Reference |
|---|---|---|---|---|
| N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamides | 6v, 6m, 6u | Potent activity; EC₅₀ = <7 µg/ml (for 6v) | Inhibition of wild-type HIV-1 replication | nih.gov |
| Phenylalanine derivatives with benzothiazole moiety | 7m, 7u | Potent activity against HIV-1 and HIV-2; improved metabolic stability | HIV-1 Capsid Inhibitor | bohrium.com |
| Benzisothiazolone derivatives | 1, 2, 4 | IC₅₀ ≈ 1 to 6 µM | Inhibitor of RT DNA polymerase and RNase H activity | mdpi.com |
| 2-Trifluoromethylthiazole-5-carboxamides | 28, 29 | EC₅₀ = 1.66 µM (28), EC₅₀ = 0.47 µM (29) | Impacts HIV mRNA processing | nih.gov |
| Hybrid benzothiazolyl-coumarins | 6-chlorobenzothiazole derivative (42) | Promising effect; EC₅₀ < 7 μg/ml | Inhibition of wild-type HIV-1 strain | nih.gov |
Anti-Leishmanial Activity
Leishmaniasis remains a significant public health issue, and the benzothiazole nucleus has emerged as a valuable scaffold in the search for new therapeutic agents. nih.govresearchgate.net Derivatives of benzothiazole have been synthesized and evaluated for their efficacy against various Leishmania species, showing considerable promise. nih.govresearchgate.net
One study detailed the synthesis of 22 benzothiazole derivatives, which were screened for in vitro anti-leishmanial activity. researchgate.net These compounds displayed a range of activities, with IC₅₀ values from 18.32 to 81.89 µM. researchgate.net Among them, compounds 2 (IC₅₀ = 18.32 ± 0.18 µM), 5 (IC₅₀ = 19.72 ± 0.32 µM), and 3 (IC₅₀ = 21.87 ± 0.43 µM) were identified as the most active in the series when compared against the standard drug Pentamidine (IC₅₀ = 5.09 ± 0.04 µM). researchgate.net
In another investigation, a series of benzothiazole derivatives featuring an aromatic hydrazone moiety was synthesized and tested against Leishmania amazonensis. nih.gov The research highlighted that substitution at the 4th position of the aromatic ring was critical for activity. The most effective compound from this series demonstrated IC₅₀ values of 28.86 µM against promastigotes and 7.70 µM against amastigotes, proving to be more active than the reference drug miltefosine. nih.gov
Furthermore, the development of S-alkyl/aryl benzothiazole-2-carbothioate scaffolds yielded derivatives with notable activity against the protozoan parasite Leishmania donovani, the agent responsible for visceral leishmaniasis. acs.org These compounds were effective and displayed no toxicity towards macrophage RAW 264.7 cells. acs.org In silico studies suggested that their mechanism of action may involve interaction with the possible binding site of trypanothione (B104310) reductase (TryR), an enzyme crucial for the parasite's survival. acs.orgfrontiersin.org The replacement of a bromothiophene group with a methylbenzothiazole group in certain compounds was found to enhance both anti-leishmanial activity and cytotoxicity. mdpi.com
| Compound Series | Specific Compound(s) | Leishmania Species Tested | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Benzothiazole derivatives from 2-aminothiophenol (B119425) | Compound 2 | Leishmania species | 18.32 ± 0.18 µM | researchgate.net |
| Benzothiazole derivatives from 2-aminothiophenol | Compound 5 | Leishmania species | 19.72 ± 0.32 µM | researchgate.net |
| Benzothiazole derivatives from 2-aminothiophenol | Compound 3 | Leishmania species | 21.87 ± 0.43 µM | researchgate.net |
| Benzothiazole derivatives with aromatic hydrazone moiety | "Best compound" | L. amazonensis | 7.70 µM (amastigotes), 28.86 µM (promastigotes) | nih.gov |
| (1,3-Benzothiazol-2-yl)amino-9-(10H)-acridinone derivatives | Compound 53 | Not specified | Assessed for in vitro activity | scispace.com |
Central Muscle Relaxant Properties
The investigation of benzothiazole derivatives for central muscle relaxant properties dates back to the 1950s, when 2-aminobenzothiazoles were extensively studied for this purpose. scispace.compnrjournal.comafjbs.com This early interest paved the way for the discovery and development of clinically significant compounds that act on the central nervous system to reduce muscle tone. slideshare.net
A prominent example is Tizanidine , chemically identified as 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiazole. nih.gov Tizanidine is a well-established muscle relaxant that functions as a central α2-adrenergic agonist. slideshare.net Pharmacological studies have shown that it effectively depresses the activity of lumbar dorsal horn convergent neurons, which play a role in pain processes. nih.gov It dose-dependently depresses both A- and C-fiber evoked responses, suggesting a specific action on spinal polysynaptic reflexes. nih.gov
Another significant analogue is IDPH-791 (2,4-dihydro nih.govnih.govacs.orgtriazolo[3,4-c] nih.govnih.govbenzothiazine-1-one), a triazolobenzothiazine derivative. nih.gov Comparative studies found it to be a safer and more effective centrally-acting muscle relaxant than mephenesin. nih.gov IDPH-791 was twice as active in inhibiting various spinal polysynaptic reflexes, such as the crossed extensor and flexor reflexes, but did not affect the monosynaptic patellar reflex. nih.gov
The pharmacological profile of Riluzole (2-Amino-6-(trifluoromethoxy)benzothiazole) also drew significant attention back to the benzothiazole family. scispace.compnrjournal.com Riluzole was found to interfere with glutamate (B1630785) neurotransmission, and its discovery highlighted the diverse pharmacological potential of this chemical class beyond simple muscle relaxation. scispace.com
| Compound Name | Chemical Class/Feature | Observed Effect | Reference |
|---|---|---|---|
| Tizanidine | 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiazole | Depresses activity of dorsal horn convergent neurons; inhibits polysynaptic reflexes. | nih.gov |
| IDPH-791 | 2,4-dihydro nih.govnih.govacs.orgtriazolo[3,4-c] nih.govnih.govbenzothiazine-1-one | Potent inhibition of spinal polysynaptic reflexes (crossed extensor, flexor). | nih.gov |
| Riluzole | 2-Amino-6-(trifluoromethoxy)benzothiazole | Interferes with glutamate neurotransmission. | scispace.compnrjournal.com |
| 2-Aminobenzothiazoles | General Class | Studied in the 1950s as central muscle relaxants. | scispace.compnrjournal.comafjbs.com |
Computational and Spectroscopic Studies of 2,4 Dichlorobenzothiazole
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein receptor.
Despite extensive searches, no specific molecular docking studies involving 2,4-Dichlorobenzothiazole have been identified. Research in this area tends to focus on other benzothiazole (B30560) derivatives with demonstrated biological activities. biointerfaceresearch.comnih.gov
Ligand-Protein Interactions
This subsection would typically detail the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and a target protein. However, due to the absence of docking studies for this specific compound, no data on its ligand-protein interactions can be provided.
Binding Site Analysis
An analysis of the binding site would describe the specific amino acid residues of a target protein that form the binding pocket for the ligand. Without any identified protein targets or docking studies for this compound, this analysis cannot be performed.
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. mdpi.comnih.gov While many studies apply these methods to various benzothiazole derivatives to understand their reactivity and electronic characteristics, specific calculations for this compound are not present in the available literature. nih.govmdpi.commendeley.com
Electronic Properties
Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental to understanding a molecule's reactivity. wikipedia.orgpearson.com The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability and polarizability. nih.gov
DFT studies on structurally related compounds, such as (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, have been performed, and their HOMO-LUMO energy gaps were calculated. nih.govnih.gov However, these are different and more complex molecules, and their data cannot be directly attributed to this compound. Without specific DFT studies on this compound, a data table of its electronic properties cannot be generated.
Table 1: Electronic Properties of this compound (Data Not Available)
| Property | Value |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap | Data Not Available |
Reaction Pathways and Transition States
Computational studies can model chemical reactions, mapping out the energy landscape of reaction pathways and identifying the structures of transition states. This provides insight into reaction mechanisms and kinetics. No computational studies on the reaction pathways or transition states involving this compound were found in the literature search.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can help understand the stability of a ligand-protein complex and the conformational changes that may occur upon binding. biointerfaceresearch.comresearchgate.netacs.org The search for literature did not yield any molecular dynamics simulation studies specifically featuring this compound.
Conformational Analysis
Computational methods, particularly density functional theory (DFT), are employed to study the conformational landscape of benzothiazole derivatives. mdpi.com The conformational analysis of this compound involves mapping the potential energy surface by systematically varying key dihedral angles to identify the most stable, low-energy conformations. mdpi.com For benzothiazole derivatives, a primary focus is often the dihedral angle between the benzothiazole ring system and any substituent groups. mdpi.com By calculating the energy associated with each incremental rotation, researchers can identify global and local energy minima, which correspond to the most probable shapes the molecule will adopt. mdpi.com This analysis provides insight into the molecule's flexibility and the steric and electronic interactions that govern its three-dimensional structure.
Interaction with Biological Membranes
While direct studies on the interaction of this compound with biological membranes are not extensively detailed in the provided research, studies on similar heterocyclic compounds provide a framework for understanding these potential interactions. Research on benzothiadiazine derivatives, for instance, has shown that these molecules have a strong affinity for the interface of cell membranes composed of phospholipids (B1166683) and cholesterol. nih.gov Such compounds can become fully solvated by water or remain attached to specific lipid sites for significant periods. nih.gov
Investigations into other substituted dichlorobenzothiazole derivatives have suggested that these molecules can localize in the polar head-group region of a lipid membrane or at the polar-nonpolar interface. nih.gov The orientation of the molecule with respect to the membrane plane is a critical factor in its interaction. nih.gov For example, some related compounds adopt a roughly vertical orientation relative to the membrane plane. nih.gov These interactions are often mediated by hydrogen bonds between the drug molecule and the phospholipid or cholesterol components of the membrane. nih.gov The specific nature of these interactions can influence membrane properties such as fluidity, permeability, and microviscosity. dntb.gov.uaresearchgate.net
Spectroscopic Characterization (Excluding Basic Identification Data)
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. ponder.ingnih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components. The key functional groups and their expected absorption regions include the aromatic C-H stretching, C=C and C=N bond vibrations within the fused ring system, and the C-Cl stretching vibrations. ponder.ingpressbooks.pub The precise position and intensity of these peaks provide a unique "fingerprint" for the molecule's functional group composition. ponder.ing
Interactive Table: Expected IR Absorption Ranges for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Thiazole (B1198619) C=N | Stretch | 1615 - 1680 | Medium |
| C-Cl | Stretch | 600 - 800 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of this compound, the signals for the three protons on the benzene (B151609) ring would appear in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling patterns (splitting) of these protons are influenced by their position relative to the electron-withdrawing chlorine atom at position 4 and the fused thiazole ring. The splitting patterns (e.g., doublet, doublet of doublets) would allow for the assignment of each signal to a specific proton on the ring.
¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. This compound has nine distinct carbon atoms, and each would produce a separate signal. The carbons bonded to electronegative atoms (nitrogen, sulfur, and chlorine) would be deshielded and appear at a higher chemical shift (downfield). The signals for the carbons in the benzene ring would appear in the typical aromatic region (approximately 120-150 ppm), with the carbon attached to the chlorine atom (C4) and the carbons of the thiazole ring showing distinct shifts.
Interactive Table: Expected NMR Chemical Shift Ranges for this compound
| Atom | Type | Expected Chemical Shift (ppm) | Notes |
| ¹H | Aromatic | 7.0 - 8.5 | Three distinct signals with coupling. |
| ¹³C | Aromatic (C-H) | 120 - 140 | Signals for C5, C6, C7. |
| ¹³C | Aromatic (C-Cl) | 130 - 145 | Signal for C4. |
| ¹³C | Aromatic (C-S, C-N) | 135 - 155 | Signals for bridgehead carbons. |
| ¹³C | Thiazole (C=N) | > 150 | Signal for C2, attached to Cl. |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₇H₃Cl₂NS), the electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺˙) peak. A key feature would be the isotopic pattern caused by the two chlorine atoms. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion: an M⁺˙ peak, an (M+2)⁺˙ peak (from one ³⁷Cl), and an (M+4)⁺˙ peak (from two ³⁷Cl atoms), with relative intensities of approximately 9:6:1. Fragmentation would likely involve the loss of chlorine atoms or cleavage of the thiazole ring.
Interactive Table: Expected Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | Description | Expected Relative Intensity Pattern |
| [C₇H₃³⁵Cl₂NS]⁺˙ | 203 | Molecular Ion (M⁺˙) | Base Peak Cluster (M, M+2, M+4) |
| [C₇H₃³⁵Cl³⁷ClNS]⁺˙ | 205 | Molecular Ion Isotope (M+2) | Part of molecular ion cluster |
| [C₇H₃³⁷Cl₂NS]⁺˙ | 207 | Molecular Ion Isotope (M+4) | Part of molecular ion cluster |
| [C₇H₃ClNS]⁺ | 168 | Fragment from loss of one Cl atom | Isotopic pattern for one Cl atom |
| [C₆H₃Cl]⁺ | 110 | Fragment from cleavage of thiazole ring | Isotopic pattern for one Cl atom |
X-Ray Diffraction Analysis for Crystal Structures and Intermolecular Interactions
An extensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for the compound this compound. As a result, detailed information regarding its crystal structure, such as the crystal system, space group, and precise unit cell dimensions, is not publicly available.
While X-ray diffraction is a definitive method for elucidating the three-dimensional atomic arrangement in a crystalline solid, its application is contingent upon the successful growth of a suitable single crystal of the compound . The absence of such data for this compound suggests that either the compound has not yet been subjected to single-crystal X-ray diffraction analysis or the results of such studies have not been published in the accessible scientific literature.
In the absence of direct experimental data for this compound, insights into its potential crystal packing and intermolecular interactions can sometimes be inferred from studies of structurally related compounds. For instance, analyses of other halogenated benzothiazole derivatives or dichlorinated aromatic compounds often reveal common intermolecular interactions. These can include halogen bonding (Cl···N or Cl···S interactions), π-π stacking between the aromatic rings, and various C-H···X (where X is a halogen or a heteroatom) hydrogen bonds. However, without a specific crystallographic study for this compound, any discussion of its crystal structure and intermolecular forces remains speculative.
Therefore, the following data table, which would typically be populated with crystallographic data, remains empty.
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Not Reported |
| Space Group | Not Reported |
| a (Å) | Not Reported |
| b (Å) | Not Reported |
| c (Å) | Not Reported |
| α (°) | Not Reported |
| β (°) | Not Reported |
| γ (°) | Not Reported |
| Volume (ų) | Not Reported |
| Z | Not Reported |
| Calculated Density (g/cm³) | Not Reported |
| R-factor (%) | Not Reported |
Further experimental work, specifically the growth of single crystals of this compound and their analysis by X-ray diffraction, is required to determine its precise crystal structure and the nature of the intermolecular interactions that govern its solid-state packing.
Insufficient Data Available for Environmental Fate and Ecotoxicological Profile of this compound
A comprehensive review of available scientific literature reveals a significant lack of specific data on the environmental fate and ecotoxicological research for the chemical compound this compound. Despite targeted searches for information pertaining to its environmental occurrence, distribution, and transformation processes, no detailed research findings could be located.
Consequently, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested detailed outline. The required information for the following sections and subsections on this compound is not present in the available literature:
Environmental Fate and Ecotoxicological Research on 2,4 Dichlorobenzothiazole
Environmental Transformation Processes:
Chemical Reactions in Environmental Compartments
While research exists for the broader class of benzothiazoles and for other chlorinated compounds, this information cannot be extrapolated to 2,4-Dichlorobenzothiazole without violating scientific accuracy. The specific arrangement of the chlorine atoms on the benzothiazole (B30560) structure significantly influences the compound's chemical, physical, and toxicological properties, as well as its behavior and fate in the environment.
Therefore, in the absence of dedicated studies on this compound, a detailed analysis as requested cannot be compiled.
Applications in Agrochemical and Industrial Research
Agrochemical Development
The structural backbone of 2,4-Dichlorobenzothiazole serves as a valuable pharmacophore in the synthesis of novel agrochemicals. The presence and position of the chlorine atoms are critical for the molecule's biological activity, influencing its efficacy as a component in pesticides, fungicides, and insect growth regulators. These applications are pivotal in developing comprehensive crop protection strategies.
While the broader class of benzothiazole (B30560) derivatives has been explored for various biological activities, including herbicidal and insecticidal properties, specific research detailing this compound as a direct precursor or component in commercialized pesticides and herbicides is not extensively documented in publicly available literature. The general strategy in agrochemical research involves synthesizing a library of related compounds, such as different chlorinated isomers of a core structure like benzothiazole, to identify the most potent and selective agents. This approach allows researchers to establish structure-activity relationships (SAR), which can guide the development of more effective and safer agricultural products. The benzothiazole nucleus is recognized as an important scaffold in the discovery of new agrochemicals, suggesting that its various substituted forms, including chlorinated derivatives, are viable candidates for such research programs. arabjchem.org
Derivatives of chlorinated benzothiazoles have demonstrated notable antifungal properties against a range of phytopathogenic fungi. Research into these compounds is part of an effort to develop new fungicides to manage crop diseases.
In one line of research, novel hybrid compounds were synthesized by combining 6-fluoro-1,3-benzothiazol-2-amine with 1,2,4-triazoles. The resulting fluorinated benzothiazol-2-yl-1,2,4-triazoles were screened for their in vitro antifungal potential against various plant pathogenic fungi, with some compounds showing fungitoxicity comparable to standard fungicides. arabjchem.org
Another study focused on synthesizing structural isomers of benzothiazole-appended bis-triazole derivatives. These compounds were tested for their ability to inhibit the growth of the plant pathogen Rhizoctonia solani. The results showed that all the synthesized compounds displayed excellent antifungal activity at concentrations ranging from 0.62 µM to 10 µM. nih.gov Specifically, compounds designated as 5b, 5f, and 7f were found to have a superior inhibitory effect when compared to the commercial fungicide hexaconazole. nih.gov
Furthermore, derivatives of 2-amino-5-chlorobenzothiazole (B1265905) have been synthesized and evaluated for their action against Candida glabrata and Aspergillus niger. Some of the resulting compounds, which included 1,3,4-oxadiazole-2-thiol (B52307) and 1,2,4-triazole-3-thiol derivatives, showed measurable antifungal activity when compared to the standard drug fluconazole.
The table below summarizes the antifungal activity of selected chlorinated benzothiazole derivatives against various fungal pathogens.
Table 1: Antifungal Activity of Selected Chlorinated Benzothiazole Derivatives
| Compound Type | Target Fungi | Key Findings |
|---|---|---|
| Benzothiazole-appended bis-triazole isomers | Rhizoctonia solani | Compounds 5b, 5f, and 7f showed superior inhibitory effect compared to hexaconazole. nih.gov |
| 2-amino-5-chlorobenzothiazole derivatives | Candida glabrata, Aspergillus niger | Some derivatives showed good, measurable activity compared to fluconazole. |
| Fused pyrimido benzothiazoles | Aspergillus niger, Penicillium sp. | Fused moieties showed a broad spectrum of antifungal activity. derpharmachemica.com |
Insect Growth Regulators (IGRs) are compounds that interfere with the normal growth and development of insects, offering a more targeted approach to pest control compared to broad-spectrum insecticides. ijcmas.comscispace.comeagri.org Research has indicated that chlorinated benzothiazole derivatives can exhibit IGR activity, particularly against significant agricultural pests like Spodoptera littoralis (the cotton leafworm). researchgate.net
A study investigating the toxicological and biochemical activities of five chlorobenzothiazole and nitrobenzothiazole derivatives against 4th instar larvae of S. littoralis identified a specific 6-chloro substituted benzothiazole derivative as highly effective. researchgate.net The compound, diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2, 6-diethoxy-4-(4-hydroxyphenyl)-1, 4-dihydropyridine-3, 5-dicarboxylate, was the most toxic compound tested, with a median lethal concentration (LC50) value of 34.02 ppm. researchgate.net Another nitro-substituted benzothiazole derivative also showed significant toxicity with an LC50 of 35.29 ppm. researchgate.net
These compounds act by disrupting key physiological processes. The study found that the tested compounds raised the level of acetylcholinesterase and α-esterases in the larval homogenates and caused a significant decrease in total protein. researchgate.net This interference with crucial enzymes and protein synthesis disrupts the molting process and normal development, leading to mortality.
The table below presents the toxicity data for selected chlorinated benzothiazole derivatives against S. littoralis.
Table 2: Toxicity of Chlorinated Benzothiazole Derivatives against 4th Instar Spodoptera littoralis Larvae
| Compound | LC50 (ppm) |
|---|---|
| Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2, 6-diethoxy-4-(4-hydroxyphenyl)-1, 4-dihydropyridine-3, 5-dicarboxylate | 34.02 |
| 1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 35.29 |
| Compound 2 (unspecified structure) | 54.46 |
| Compound 1 (unspecified structure) | 191.10 |
Data sourced from a study on chlorobenzothiazole derivatives as IGRs. researchgate.net
The development of effective crop protection strategies relies on a diverse arsenal (B13267) of active compounds that can manage a wide spectrum of pests and diseases. The fungicidal and insect growth regulating activities of chlorinated benzothiazole derivatives position them as valuable scaffolds for creating new tools in integrated pest management (IPM) programs. ekb.eg
The fungicidal properties of these compounds are crucial for controlling diseases caused by pathogenic fungi, which can lead to significant yield losses. nih.gov By developing fungicides based on the benzothiazole structure, researchers aim to introduce new modes of action that can combat the emergence of resistant fungal strains. arabjchem.org Similarly, the IGR activity of chlorinated benzothiazoles offers a selective method for controlling key insect pests like Spodoptera littoralis. researchgate.net Unlike conventional neurotoxic insecticides, IGRs target processes unique to insects, such as molting, making them safer for non-target organisms and the environment. ijcmas.comscispace.com The use of IGRs can help prevent the rapid development of resistance in pest populations and reduce reliance on broad-spectrum chemical insecticides. ekb.eg
Industrial Applications
Beyond agriculture, the chemical properties of chlorinated benzothiazoles make them suitable for various industrial applications. Their ability to interact with metal surfaces has led to significant research into their use as corrosion inhibitors, a critical need in industries ranging from manufacturing to energy.
Derivatives of this compound have been identified as effective corrosion inhibitors, particularly for protecting steel in acidic environments. The presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system allows these molecules to adsorb onto a metal surface, forming a protective barrier that inhibits the electrochemical processes of corrosion. electrochemsci.orgresearchgate.net
A detailed study investigated the performance of 2-amino-4-chlorobenzothiazole (B128024) (ACBT) as a corrosion inhibitor for X65 steel in a 0.5 M sulfuric acid (H₂SO₄) solution. electrochemsci.orgresearchgate.net Electrochemical analysis, including potentiodynamic polarization and electrochemical impedance spectroscopy, demonstrated that ACBT effectively mitigates corrosion. The study found that the inhibition efficiency increases with higher concentrations of ACBT. electrochemsci.org
The ACBT molecule acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, although the effect on the cathodic reaction is more pronounced. electrochemsci.orgresearchgate.net At a concentration of 5 mM, ACBT achieved a corrosion inhibition efficiency as high as 93.9%. electrochemsci.org The adsorption of ACBT molecules onto the steel surface follows the Langmuir adsorption isotherm model, indicating the formation of a monolayer barrier film that blocks the active corrosion sites. electrochemsci.org This protective film increases the corrosion resistance of the steel. electrochemsci.org
The table below details the inhibition efficiency of 2-amino-4-chlorobenzothiazole on X65 steel at various concentrations.
Table 3: Corrosion Inhibition Efficiency of 2-amino-4-chlorobenzothiazole (ACBT) on X65 Steel in 0.5 M H₂SO₄
| ACBT Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
|---|---|---|
| 0 (Blank) | 1282.8 | - |
| 0.25 | 451.6 | 64.8 |
| 0.5 | 288.7 | 77.5 |
| 1.0 | 183.3 | 85.7 |
| 2.0 | 114.2 | 91.1 |
| 5.0 | 78.2 | 93.9 |
Data obtained from potentiodynamic polarization measurements at 298 K. electrochemsci.org
Dye Formulations
In the formulation of dyes, particularly disperse and azo dyes, this compound serves as a key precursor for creating chromophores with the benzothiazole moiety. The process involves the chemical modification of this compound to introduce auxochromic groups, which are essential for the color properties of the dye.
The primary synthetic route involves the conversion of this compound into 2-amino-4-chlorobenzothiazole. This transformation is achieved through a nucleophilic aromatic substitution reaction, where the chlorine atom at the 2-position of the thiazole (B1198619) ring is selectively replaced by an amino group (-NH₂). The chlorine at the 2-position is more susceptible to nucleophilic attack than the one at the 4-position on the benzene (B151609) ring. This resulting intermediate, 2-amino-4-chlorobenzothiazole, is a crucial building block for various dyes. scholarsresearchlibrary.com
Once synthesized, 2-amino-4-chlorobenzothiazole can be diazotized by reacting it with nitrous acid (HNO₂). This process converts the primary amino group into a highly reactive diazonium salt. The diazonium salt is then coupled with various electron-rich aromatic compounds, such as phenols or anilines, to form stable azo compounds, which are characterized by the nitrogen-nitrogen double bond (-N=N-). This azo bridge connects the benzothiazole structure with other aromatic rings, creating an extended conjugated system responsible for absorbing light in the visible spectrum and thus imparting color. This intermediate is also a known precursor for the synthesis of herbicides like benazolin.
Table 1: Synthesis Pathway for Azo Dyes from this compound
| Step | Reaction | Reactants | Product | Purpose |
|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | This compound, Ammonia/Amine Source | 2-amino-4-chlorobenzothiazole | Introduction of the amino group necessary for diazotization. scholarsresearchlibrary.com |
| 2 | Diazotization | 2-amino-4-chlorobenzothiazole, Nitrous Acid (HNO₂) | 4-chloro-1,3-benzothiazol-2-yldiazonium salt | Formation of a reactive diazonium intermediate. |
Rubber Additives
In the rubber industry, benzothiazole derivatives are widely used as vulcanization accelerators. nih.gov These compounds speed up the cross-linking of rubber polymers with sulfur, reducing curing times and improving the mechanical properties and durability of the final rubber product. While 2-mercaptobenzothiazole (B37678) (MBT) is one of the most common accelerators, this compound can be used as a starting material to synthesize functionalized mercaptobenzothiazole derivatives.
The synthesis involves a nucleophilic substitution reaction where the chlorine atom at the 2-position of this compound is replaced by a thiol (-SH) group. This can be achieved by reacting it with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793). researchgate.netresearchgate.net The resulting product is 4-chloro-2-mercaptobenzothiazole. ichemical.com
This derivative, 4-chloro-2-mercaptobenzothiazole, functions as an accelerator analogous to MBT. During vulcanization, it interacts with zinc oxide and sulfur to form an active sulfurating complex. nih.gov This complex then donates sulfur atoms to the rubber polymer chains, creating the sulfide (B99878) cross-links that give rubber its elasticity and strength. The presence of the chlorine atom on the benzene ring can modify the accelerator's solubility and reactivity, potentially offering specific advantages in certain rubber formulations.
Table 2: Synthesis and Function of 4-chloro-2-mercaptobenzothiazole as a Rubber Additive
| Stage | Description | Key Intermediates/Complexes | Function |
|---|---|---|---|
| Synthesis | Nucleophilic substitution of the 2-chloro group on this compound with a sulfur source. researchgate.netresearchgate.net | This compound, Sodium Hydrosulfide | To produce 4-chloro-2-mercaptobenzothiazole. ichemical.com |
| Activation | Reaction of 4-chloro-2-mercaptobenzothiazole with activators (e.g., Zinc Oxide) and sulfur during vulcanization. | Zinc salt of 4-chloro-2-mercaptobenzothiazole, Polysulfidic complexes | To form an active sulfurating agent. nih.gov |
| Cross-linking | The active complex transfers sulfur to the polymer chains, forming cross-links. | Polymer-sulfur-accelerator pendant groups | To accelerate the formation of a durable, cross-linked rubber network. |
Material Science (e.g., Organic Electronics)
The field of organic electronics utilizes organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices relies heavily on the molecular structure of the organic materials. Benzothiazole is an electron-deficient heterocyclic system, making it a valuable building block for n-type or acceptor materials in donor-acceptor type organic semiconductors.
This compound provides two reactive sites (the C-Cl bonds) that can be functionalized through modern cross-coupling reactions, such as the Suzuki or Stille couplings. youtube.comdntb.gov.ua These reactions allow for the precise construction of large, conjugated molecules by forming new carbon-carbon bonds.
Research has shown that palladium catalysts can facilitate selective cross-coupling reactions on dihaloarenes, where one halogen can be substituted while the other remains intact. rsc.orgrsc.orgscispace.com This selectivity allows for a stepwise synthesis approach. For instance, one of the chlorine atoms in this compound could be reacted with a specific organoboron compound (in a Suzuki reaction) or an organostannane (in a Stille reaction). youtube.comdntb.gov.ua Subsequently, the remaining chlorine atom can be reacted with a different coupling partner. This methodology enables the creation of asymmetric molecules with tailored electronic properties, such as tuning the HOMO/LUMO energy levels for efficient charge transport or light absorption.
This synthetic versatility makes this compound a potential monomer for synthesizing conjugated polymers or a core scaffold for building complex small molecules for advanced material science applications.
Table 3: Potential Application of this compound in Organic Electronics Synthesis
| Reaction Type | Catalyst System | Coupling Partners | Resulting Structure | Application |
|---|---|---|---|---|
| Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Vinyl Boronic Acids | Biaryl or Styrenyl Benzothiazoles | Building blocks for organic semiconductors. youtube.comyoutube.com |
| Stille Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) | Organostannanes (Aryl-SnR₃) | Aryl-substituted Benzothiazoles | Synthesis of conjugated polymers and small molecules. dntb.gov.ua |
Analytical Methodologies for Detection and Quantification of 2,4 Dichlorobenzothiazole
Chromatographic Techniques
Chromatography is the cornerstone for the analysis of 2,4-Dichlorobenzothiazole, providing the necessary separation from potential interferences in complex samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used techniques for this purpose.
High-Performance Liquid Chromatography, particularly when coupled with mass spectrometry (LC-MS), is a highly effective method for the analysis of benzothiazoles and their transformation products, including chlorinated derivatives. nih.govnih.gov The technique is suitable for compounds that are thermally labile or not easily volatilized.
Research Findings: Methods developed for other benzothiazoles in aqueous samples utilize reversed-phase chromatography, which is expected to be effective for this compound. nih.gov A typical setup would involve a C18 column for separation. The mobile phase often consists of a gradient mixture of an aqueous component (like water with a formic acid modifier to improve ionization) and an organic solvent such as methanol (B129727) or acetonitrile. nih.gov Detection by mass spectrometry, especially tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), provides excellent sensitivity and selectivity, allowing for confident identification and quantification at low concentrations. nih.govnih.gov For a diverse range of benzothiazoles, analysis may require switching between positive and negative ionization modes to achieve optimal detection for all target analytes. nih.gov
Table 1: Typical HPLC Conditions for Benzothiazole (B30560) Analysis
| Parameter | Typical Setting |
| Column | Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Detection | Mass Spectrometry (MS/MS, HRMS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
Gas Chromatography, especially when paired with a mass spectrometer (GC-MS), is a primary technique for the analysis of volatile and semi-volatile chlorinated organic compounds. epa.govepa.gov Given its dichlorinated structure, this compound is expected to have sufficient volatility and thermal stability for GC analysis.
Research Findings: For similar chlorinated compounds, GC-MS methods provide robust and reliable quantification. epa.gov The standard approach involves using a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS). epa.gov A temperature-programmed oven is used to ensure adequate separation of analytes. Electron impact (EI) is a common ionization mode that generates reproducible mass spectra, which can be used for identification by comparison to spectral libraries and for quantification by monitoring specific ions. epa.gov
Table 2: General GC/MS Conditions for Chlorinated Compound Analysis
| Parameter | Typical Setting |
| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Temperature gradient (e.g., start at 80°C, ramp to 320°C) |
| Detection | Mass Spectrometry (MS) |
| Ionization Mode | Electron Impact (EI) |
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of chemical reactions or checking the purity of synthesized benzothiazole derivatives. researchgate.netjyoungpharm.orgrsc.org It can also be used for screening purposes.
Research Findings: In the synthesis of various benzothiazole analogues, TLC is routinely used to track the reaction's completion. jyoungpharm.orgrsc.org The stationary phase is typically silica (B1680970) gel coated on a plate (e.g., Silica gel 60 F254). jyoungpharm.orgrsc.org A solvent system, or mobile phase, consisting of a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) is commonly employed. jyoungpharm.org After the separation, the spots corresponding to different compounds are visualized, often under UV light at 254 nm. jyoungpharm.orgrsc.org
Table 3: Common TLC System for Benzothiazole Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Mixture of n-hexane and ethyl acetate |
| Visualization | UV lamp (254 nm) |
Sample Preparation and Derivatization Techniques
Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte before chromatographic analysis. The choice of technique depends on the matrix (e.g., water, soil, biological tissue).
For aqueous samples, Solid-Phase Extraction (SPE) is a widely used and effective technique for extracting benzothiazoles. nih.gov Polymeric sorbents have proven successful in retaining these compounds from water samples, after which they can be eluted with an appropriate organic solvent. nih.gov
For solid samples like soil or sediment, solvent extraction is typically required. googleapis.com A common approach for chlorinated pesticides involves using a mixture of solvents, such as acetone (B3395972) and dichloromethane, to effectively extract the analytes from the solid matrix. googleapis.com It is crucial to remove water from the organic extract, often by passing it through anhydrous sodium sulfate, to prevent interference with subsequent GC analysis. googleapis.com
Derivatization is a process where the analyte is chemically modified to improve its analytical properties, such as volatility or detectability for GC analysis. While many benzothiazoles can be analyzed directly, derivatization may be necessary for certain applications or to enhance sensitivity. However, for a compound like this compound, direct analysis by GC-MS or HPLC-MS is generally feasible without this step.
Spectrophotometric Methods
Spectrophotometric methods are based on the measurement of light absorption by a colored compound in solution. While no specific spectrophotometric methods have been developed for this compound, the general principle could be applied. This would typically involve a chemical reaction where the target analyte reacts with a specific chromogenic reagent to produce a colored product. The intensity of the color, measured at a specific wavelength (λmax), would be proportional to the concentration of the analyte. ntu.edu.iqsjpas.com For example, some methods involve diazotization-coupling reactions to generate colored azo dyes. ntu.edu.iq Another approach uses reagents like 3-methyl-2-benzothiazolone hydrazone, which reacts with various compounds to form colored derivatives suitable for spectrophotometric measurement. nih.gov The development of such a method for this compound would require identifying a suitable selective reaction.
Methods for Biological Samples
The analysis of this compound in biological samples such as plasma, serum, or urine is crucial for toxicokinetic and exposure assessment studies. These matrices are complex, necessitating rigorous sample cleanup before analysis. nih.govnih.gov
General methods for analyzing pesticides or related compounds in biological fluids often involve an initial extraction step. nih.govnih.gov For serum or plasma, this can be achieved by protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins. nih.gov The resulting supernatant, containing the analyte, can then be further cleaned up or directly analyzed by HPLC. nih.gov Liquid-liquid extraction is another common technique. nih.gov
The final determination is typically performed using sensitive and selective analytical techniques like HPLC-UV, HPLC-MS, or GC-MS, which can provide the low detection limits required for biological monitoring. nih.govnih.govnih.gov The choice between HPLC and GC would depend on the specific properties of the analyte and the desired sensitivity. Given the complexity of biological matrices, methods must be carefully validated to ensure accuracy, precision, and selectivity. nih.gov
Toxicological Assessment and Risk Evaluation of 2,4 Dichlorobenzothiazole
Toxicological Pathways and Mechanisms of Action
Detailed studies elucidating the specific toxicological pathways and mechanisms of action for 2,4-Dichlorobenzothiazole have not been identified in the current body of scientific literature. Research into how this specific compound is absorbed, distributed, metabolized, and excreted (ADME), and its subsequent molecular interactions leading to toxicity, is not publicly documented.
While research exists for other benzothiazole (B30560) derivatives, which have been noted as potential dermal sensitizers, respiratory tract irritants, and endocrine disruptors, these findings cannot be directly extrapolated to this compound without specific studies. nih.govacs.org
There is no specific data available from in vitro or in vivo studies to assess the genotoxic or mutagenic potential of this compound. Standard mutagenicity assays such as the Ames test or chromosomal aberration tests have not been reported for this compound in the reviewed literature. While some benzothiazole derivatives have been evaluated for mutagenicity, these results are specific to their respective structures. dergipark.org.tr
Specific studies detailing the cytotoxic effects of this compound on various cell lines are not present in the available scientific literature. Consequently, data on its potential to cause cell death, inhibit cell growth, or other cytotoxic mechanisms are unknown.
The carcinogenic potential of this compound has not been evaluated in long-term animal bioassays or epidemiological studies. Regulatory agencies have not classified its carcinogenicity due to the lack of data. While epidemiological studies have suggested a link between exposure to certain benzothiazoles, such as 2-mercaptobenzothiazole (B37678), and an increased risk of certain cancers in specific occupational settings, this cannot be generalized to this compound. nih.govacs.org
In vitro and In vivo Toxicological Studies
A thorough search of scientific databases reveals a lack of specific in vitro and in vivo toxicological studies for this compound. Basic hazard identification is available from limited sources. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, information provided by one company to the European Chemicals Agency (ECHA) C&L Inventory indicates the following hazard classifications for this compound nih.gov:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
This data is based on a single notification to the ECHA C&L Inventory and may not be comprehensive.
No further detailed in vitro studies on specific cell lines or in vivo studies in animal models to determine dose-response relationships, target organ toxicity, or other toxicological endpoints for this compound are publicly available.
Human Health Risk Assessment Frameworks
Due to the absence of toxicological data, no specific human health risk assessments have been conducted for this compound by major regulatory bodies. The process of human health risk assessment involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov Without the foundational data from toxicological studies, it is not possible to establish safe exposure levels, such as a reference dose (RfD) or reference concentration (RfC), or to characterize the potential risk to human populations.
Exposure Pathways and Routes (e.g., inhalation, ingestion)
Detailed studies identifying the primary exposure pathways for this compound in the general population or occupational settings are limited. However, based on its chemical properties and information on related benzothiazole compounds, several potential routes of exposure can be identified.
Inhalation: this compound is classified as a substance that may cause respiratory irritation nih.gov. In industrial settings where this compound is manufactured or used, the potential for aerosolization or volatilization could lead to inhalation exposure. Studies on other benzothiazole derivatives have shown their presence in airborne particulate matter, suggesting that inhalation is a relevant exposure route for this class of compounds gdut.edu.cnnih.gov.
Ingestion: The compound is classified as harmful if swallowed, indicating that accidental ingestion could lead to acute toxicity nih.gov. Contamination of food or water sources is a potential, though not well-documented, pathway for ingestion by the general population.
Dermal Contact: this compound is known to cause skin irritation nih.gov. In occupational environments, direct contact with the solid or solutions containing this chemical could lead to dermal exposure. The use of benzothiazoles in products like textiles suggests that dermal contact is a possible exposure route for the general population, although specific data for the 2,4-dichloro derivative is not available nih.gov.
The following table summarizes the GHS Hazard Classification for this compound, which informs the potential health effects associated with different exposure routes.
| Hazard Classification | Hazard Statement |
|---|---|
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation |
Data sourced from PubChem CID 77177 nih.gov
Risk Characterization and Management
A formal risk characterization for this compound is difficult due to the absence of dose-response data and detailed exposure assessments. The risk characterization process involves integrating hazard identification, dose-response assessment, and exposure assessment to estimate the probability of adverse health effects in exposed populations.
Hazard Identification: As established, this compound is acutely toxic if swallowed and is an irritant to the skin, eyes, and respiratory system nih.gov. There is a lack of data on its potential for chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity. However, some benzothiazole derivatives have been shown to have genotoxic and carcinogenic potential acs.orgnih.gov. For instance, benzothiazole (BZT) has shown positive results in mutagenicity assays, and a structural analogue, 2-mercaptobenzothiazole (2-MBZT), is a rodent carcinogen nih.gov.
Risk Management: Given the identified hazards and the data gaps, a precautionary approach to risk management is warranted. This includes:
Minimizing Exposure: Implementing engineering controls and requiring the use of appropriate PPE in occupational settings.
Substitution: Where feasible, replacing this compound with less hazardous alternatives.
Further Research: A clear need exists for comprehensive toxicological studies on this compound to better understand its potential for systemic toxicity, carcinogenicity, and other long-term health effects. Such data would enable the establishment of health-based exposure limits and a more quantitative risk assessment.
The following table provides a qualitative summary of the potential toxicological profile and risks of this compound, with inferences from related compounds.
| Toxicological Endpoint | Finding for this compound | Inference from Related Benzothiazoles |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed nih.gov | Benzothiazole shows acute toxicity nih.gov. |
| Skin Irritation | Causes skin irritation nih.gov | Benzothiazole is a dermal sensitizer nih.gov. |
| Eye Irritation | Causes serious eye irritation nih.gov | - |
| Respiratory Irritation | May cause respiratory irritation nih.gov | Benzothiazole is a respiratory irritant nih.gov. |
| Carcinogenicity | No data available | 2-mercaptobenzothiazole is a rodent carcinogen and is classified as "probably carcinogenic to humans" (Group 2A) by IARC nih.govcanada.ca. |
| Genotoxicity | No data available | Benzothiazole was positive in a Salmonella mutagenicity assay nih.gov. |
Future Research Directions and Emerging Trends
Design and Synthesis of Novel 2,4-Dichlorobenzothiazole Hybrids
The synthesis of hybrid molecules, which involves combining the this compound core with other pharmacologically active moieties, represents a promising future direction. This approach aims to create new chemical entities with potentially synergistic or enhanced biological activities. The versatility of the benzothiazole (B30560) ring allows for the attachment of various functional groups, leading to the development of novel compounds with diverse therapeutic potentials.
Future research will likely focus on creating hybrids with established pharmacophores to target a range of diseases. For instance, combining the this compound scaffold with moieties known for their anticancer, antimicrobial, or anti-inflammatory properties could yield next-generation therapeutic agents. The development of efficient, sustainable, and scalable synthetic methodologies for these hybrids will be a critical aspect of this research.
Table 1: Potential Hybrid Scaffolds with this compound
| Pharmacophore Class | Potential Therapeutic Target | Rationale for Hybridization |
|---|---|---|
| Thiazolidinone | Antimicrobial, Anticancer | Combining two heterocyclic systems to enhance bioactivity. |
| Pyrazole | Anti-inflammatory, Anticancer | Creating dual-action agents by integrating two known active scaffolds. |
| Piperazine | Antidepressant, Antipsychotic | Developing novel CNS-active compounds. |
Advanced Mechanistic Studies of Biological Activities
While the broader benzothiazole class is known for a wide range of biological activities, detailed mechanistic studies on this compound are still nascent. Future research is expected to delve into the specific molecular mechanisms through which this compound exerts its biological effects, particularly its potential as an antimicrobial or anticancer agent.
Advanced studies will likely employ a variety of biochemical and molecular biology techniques to identify the specific cellular targets of this compound. This could involve investigating its interaction with key enzymes, receptors, or signaling pathways. For example, in the context of antimicrobial activity, research may focus on its ability to inhibit essential bacterial enzymes or disrupt cell membrane integrity. In cancer research, studies could explore its potential to induce apoptosis, inhibit cell proliferation, or interfere with angiogenesis. Understanding these mechanisms at a molecular level is crucial for the rational design of more potent and selective derivatives.
Development of Targeted Therapies
The development of targeted therapies is a major trend in modern medicine, and the this compound scaffold holds potential as a platform for such agents, particularly in oncology. Targeted therapies are designed to specifically interact with molecules or pathways involved in the growth and survival of cancer cells, thereby minimizing damage to healthy cells.
Future research in this area could involve the design of this compound derivatives that selectively inhibit specific protein kinases, which are often dysregulated in cancer. nih.gov Another promising approach is the development of antibody-drug conjugates (ADCs), where a potent this compound-based cytotoxic agent is linked to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. This strategy would allow for the targeted delivery of the cytotoxic payload directly to the tumor site, enhancing efficacy and reducing systemic toxicity. nih.govmdpi.comresearchgate.netnjbio.comnih.gov
Table 2: Potential Molecular Targets for this compound-Based Therapies
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Protein Kinases | VEGFR, EGFR, BRAF | Oncology |
| Topoisomerases | Topoisomerase I/II | Oncology |
| DNA Gyrase | Bacterial DNA Gyrase | Infectious Diseases |
Environmental Remediation and Sustainable Applications
The environmental fate and potential for remediation of chlorinated aromatic compounds are of significant interest. Future research is needed to understand the environmental persistence and biodegradation pathways of this compound. Studies may focus on identifying microorganisms capable of degrading this compound and elucidating the enzymatic processes involved. This knowledge could lead to the development of bioremediation strategies for environments contaminated with chlorinated benzothiazoles.
Furthermore, the principles of green and sustainable chemistry could be applied to the synthesis and use of this compound and its derivatives. This would involve the development of more environmentally friendly synthetic routes that minimize waste and the use of hazardous reagents. Additionally, exploring the potential of this compound-based compounds in sustainable applications, such as in the development of biodegradable materials or as catalysts in green chemical processes, represents an emerging area of research.
Integration of Omics Technologies in Toxicological Assessment
To ensure the safe development and application of new this compound derivatives, a thorough understanding of their toxicological profile is essential. The integration of "omics" technologies, such as toxicogenomics, proteomics, and metabolomics, offers a powerful approach to assess the potential toxicity of these compounds at a molecular level.
Future toxicological studies will likely move beyond traditional methods to incorporate these high-throughput techniques. Toxicogenomics can be used to analyze changes in gene expression in response to exposure to this compound, providing insights into the molecular pathways that are affected. nih.gov Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can reveal alterations in metabolic pathways. nih.govresearchgate.net This integrated approach will provide a comprehensive understanding of the compound's mode of action and potential adverse effects, facilitating a more robust risk assessment.
Q & A
Q. How do environmental factors (e.g., pH, temperature) affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- pH-Dependent Hydrolysis : Monitor via HPLC at pH 2–12; chlorobenzothiazoles typically degrade faster under alkaline conditions.
- Thermal Gravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >150°C) to guide storage protocols.
- Light Exposure Tests : Use amber vials to prevent photolytic cleavage of the thiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
